molecular formula C9H17NO B1611444 1-Pentylpyrrolidin-2-one CAS No. 65032-11-3

1-Pentylpyrrolidin-2-one

Cat. No.: B1611444
CAS No.: 65032-11-3
M. Wt: 155.24 g/mol
InChI Key: NNFAFRAQHBRBCQ-UHFFFAOYSA-N
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Description

1-Pentylpyrrolidin-2-one is a chemical compound belonging to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by a pyrrolidinone ring substituted with a pentyl group at the nitrogen atom. Pyrrolidinones are known for their diverse biological activities and are commonly used as intermediates in organic synthesis.

Mechanism of Action

Target of Action

1-Pentylpyrrolidin-2-one is a derivative of pyrrolidin-2-one, a five-membered heterocyclic compound . Pyrrolidin-2-one derivatives have been reported to have significant affinity to serotonin 5-HT1A and α1-adrenergic receptors . These receptors play crucial roles in various physiological processes, including mood regulation, anxiety, and cardiovascular function.

Mode of Action

It’s suggested that the decrease in the susceptibility to seizures induced by new pyrrolidin-2-one derivatives is related to their significant affinity to serotonergic or α1-adrenergic receptors . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Pyrrolidin-2-one derivatives have been associated with the production of sphingosine 1-phosphate (s1p) from sphingosine and atp, a signaling pathway involved in cancer progression and immune cell chemotaxis .

Pharmacokinetics

The compound’s molecular weight of 15524 and its molecular formula of C9H17NO suggest that it may have favorable bioavailability .

Result of Action

Some pyrrolidin-2-one derivatives have demonstrated anticonvulsant activity, suggesting that this compound may have similar effects .

Action Environment

It’s known that the release of this substance into the environment can occur from industrial use, including in processing aids at industrial sites, as a processing aid, in the production of articles, and as an intermediate step in further manufacturing of another substance .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Pentylpyrrolidin-2-one can be synthesized through various methods. One common approach involves the cyclization of N-pentyl-4-aminobutyric acid under acidic conditions. Another method includes the reaction of pentylamine with succinic anhydride, followed by cyclization to form the pyrrolidinone ring.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of cost-effective and scalable processes. One such method includes the use of simple and inactivated cyclic amines as substrates, with air-stable and low-cost copper salts as promoters, and non-poisonous and cost-effective oxidants like Oxone. The reaction is typically carried out in the presence of an additive such as DMAP (4-dimethylaminopyridine) to enhance the yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

1-Pentylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pentyl group or other substituents can be replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and Oxone.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like halides, amines, and alcohols are used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, amines, alcohols, and various substituted derivatives of this compound.

Comparison with Similar Compounds

1-Pentylpyrrolidin-2-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-pentylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-2-3-4-7-10-8-5-6-9(10)11/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFAFRAQHBRBCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40475319
Record name 1-pentylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65032-11-3
Record name 1-pentylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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